

Zolasartan: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Zolasartan

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Introduction

Zolasartan is a non-peptide angiotensin II receptor antagonist that was investigated for its potential as an antihypertensive agent.^[1] As a member of the "sartan" class of drugs, its primary mechanism of action is the selective blockade of the angiotensin II receptor type 1 (AT1).^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental insights into **Zolasartan**. The development of **Zolasartan** was discontinued during Phase 2 clinical trials.^[2]

Chemical Structure and Identification

Zolasartan is a complex heterocyclic molecule featuring a benzofuran core linked to tetrazole and imidazole moieties.

Table 1: Chemical Identifiers for **Zolasartan**

Identifier	Value
IUPAC Name	3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid[1]
CAS Number	145781-32-4[3]
Molecular Formula	C ₂₄ H ₂₀ BrClN ₆ O ₃ [1]
SMILES	<chem>CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl</chem> [1]
InChI	InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31)[1]
InChIKey	FIKYECRHLXONOX-UHFFFAOYSA-N[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Zolasartan** are not widely available in published literature, likely due to its discontinued development. However, computed properties from databases such as PubChem provide valuable estimates.

Table 2: Computed Physicochemical Properties of **Zolasartan**

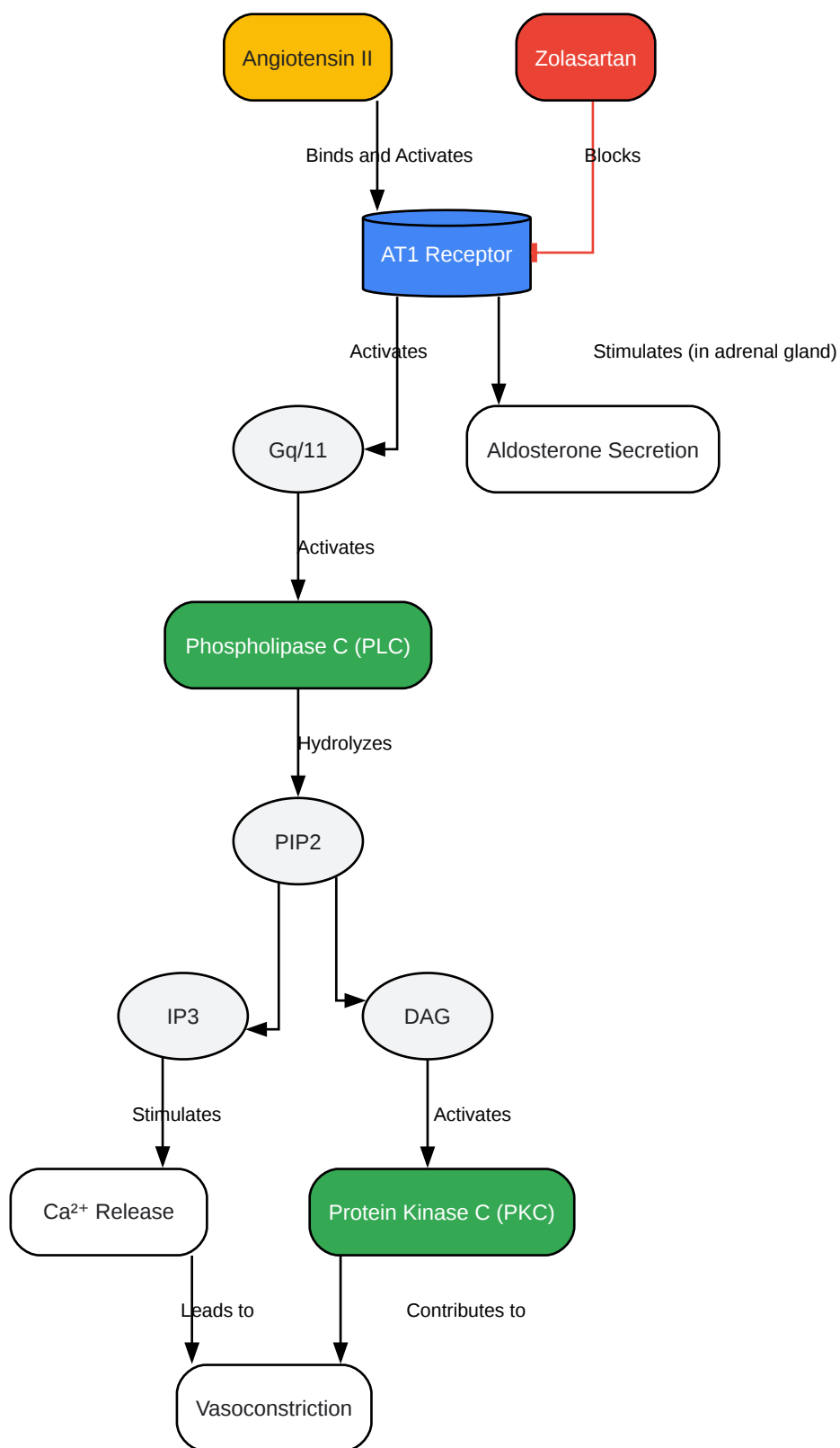
Property	Value	Source
Molecular Weight	555.8 g/mol	PubChem[1]
Monoisotopic Mass	554.04688 Da	PubChem[1]
XLogP3	6.1	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	7	PubChem
Rotatable Bond Count	7	PubChem
Topological Polar Surface Area	123 Å ²	PubChem[1]
Heavy Atom Count	35	PubChem
Formal Charge	0	PubChem
Complexity	739	PubChem[1]

Pharmacology and Mechanism of Action

Zolasartan is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1).[1] By blocking this receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key regulator of blood pressure.[1] The mode of antagonism for **Zolasartan** has been characterized as insurmountable/noncompetitive, which is likely due to slow dissociation kinetics from the AT1 receptor.[4] This prolonged receptor occupancy could contribute to a longer duration of action.[4]

Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR). Its blockade by **Zolasartan** interrupts the downstream signaling cascade initiated by angiotensin II.



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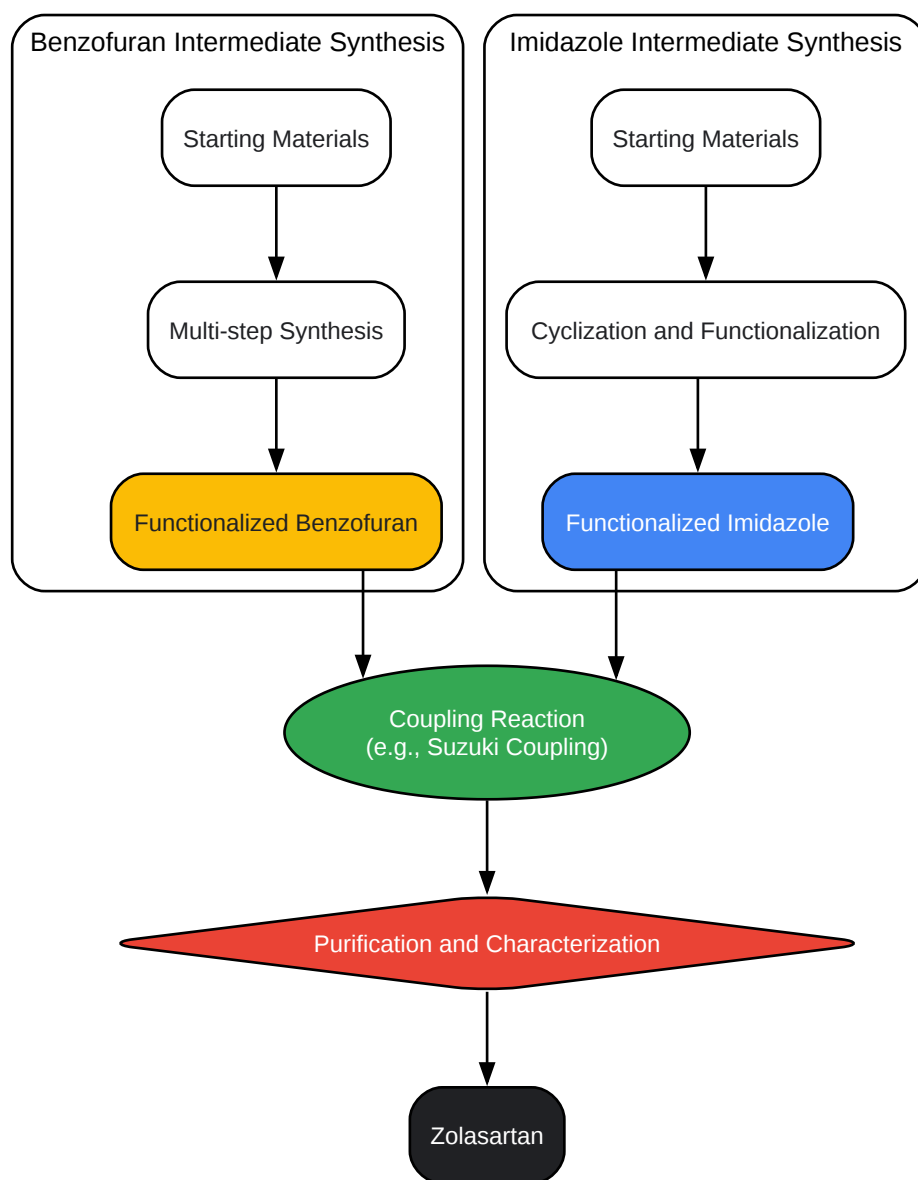
Caption: **Zolasartan** blocks Angiotensin II binding to the AT1 receptor.

Experimental Protocols

Due to the discontinuation of **Zolasartan**'s development, specific, detailed experimental protocols are not readily available in the public domain. However, based on methodologies used for other sartans, the following outlines the likely approaches for key experiments.

General Synthesis Approach

The synthesis of sartans like **Zolasartan** typically involves a convergent synthesis strategy. A key step is often a Suzuki coupling reaction to form the characteristic biphenyl core. The synthesis would likely involve the preparation of a substituted benzofuran intermediate and a functionalized imidazole derivative, which are then coupled.



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Caption: General synthetic workflow for **Zolasartan**.

AT1 Receptor Binding Assay (Hypothetical Protocol)

A competitive radioligand binding assay would be a standard method to determine the binding affinity of **Zolasartan** for the AT1 receptor.

Objective: To determine the inhibitory constant (K_i) of **Zolasartan** for the human AT1 receptor.

Materials:

- Membrane preparations from cells expressing the human AT1 receptor.
- Radioligand: [³H]-Losartan or ¹²⁵I-Sar¹,Ile⁸-Angiotensin II.
- **Zolasartan** (unlabeled competitor).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Methodology:

- Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of **Zolasartan**.
- Equilibrium: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **Zolasartan** concentration. Determine the IC₅₀ (the concentration of **Zolasartan** that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the K_i using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Metabolism

Studies on the metabolism of **Zolasartan** have indicated that it undergoes glucuronidation.^[2] Specifically, the tetrazole-N2 position is selectively conjugated by the enzyme UGT1A3, while

the tetrazole-N1 position can be conjugated by other enzymes, such as UGT1A5. O-glucuronides of **Zolasartan** are primarily produced by UGTs 1A10 and 2B7.[2]

Conclusion

Zolasartan is a potent, insurmountable AT1 receptor antagonist with a chemical structure designed for high affinity to its target. While its clinical development was halted, the available data on its chemical properties and mechanism of action provide valuable insights for researchers in the field of cardiovascular drug discovery. The lack of extensive experimental data underscores the challenges in obtaining comprehensive information for compounds that do not advance to later stages of clinical development. Further research, potentially through the synthesis and in-vitro characterization of **Zolasartan**, would be necessary to fully elucidate its physicochemical and pharmacological profile.

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